Product packaging for Ethyl 5-isopropylisoxazole-3-carboxylate(Cat. No.:CAS No. 91240-30-1)

Ethyl 5-isopropylisoxazole-3-carboxylate

Cat. No.: B1319051
CAS No.: 91240-30-1
M. Wt: 183.2 g/mol
InChI Key: PVQVIEIJKPRYEI-UHFFFAOYSA-N
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Description

Contextual Significance of Isoxazole (B147169) Scaffolds in Modern Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in contemporary organic chemistry. chemspider.comchemeo.com This significance stems from the ring's unique electronic and structural properties, which make it a versatile building block in the synthesis of more complex molecules. chemeo.com Isoxazole derivatives are integral to the structure of numerous pharmaceuticals, exhibiting a wide array of biological activities. orgsyn.org

The stability of the isoxazole ring, coupled with the potential for functionalization at various positions, allows for the creation of diverse molecular libraries. chemicalbook.com Researchers have explored isoxazoles for their potential in developing new therapeutic agents, with demonstrated activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. chemspider.comchemicalbook.com The ability of the isoxazole moiety to participate in various chemical transformations further enhances its utility as a synthetic intermediate.

Overview of Ester-Functionalized Isoxazoles in Academic Research

The introduction of an ester functional group onto the isoxazole scaffold, as seen in Ethyl 5-isopropylisoxazole-3-carboxylate, is a common strategy in the design of novel compounds. Ester-functionalized isoxazoles are frequently synthesized and investigated for their potential biological activities and as versatile intermediates in organic synthesis.

Recent research has highlighted the synthesis of various ester-functionalized isoxazoles with the aim of exploring their therapeutic potential. For instance, studies have reported the synthesis of novel isoxazole derivatives incorporating a sulfonate ester function, which have been evaluated for their antioxidant and antibacterial properties. Another area of investigation involves the synthesis of ester-functionalized isoxazoles incorporating other bioactive moieties, such as anthracene, to explore their combined antimicrobial effects. chemicalbook.com The synthetic methodologies to access these compounds often involve reactions such as 1,3-dipolar cycloadditions and subsequent nucleophilic substitution reactions. chemicalbook.com These studies underscore the continued interest in ester-functionalized isoxazoles as a promising class of compounds for further academic and industrial research.

Structural Features and Nomenclature of this compound

The defining characteristics of this compound are embedded in its molecular structure and systematic name. The compound's core is the isoxazole ring. Attached to this ring are three key substituents that dictate its chemical identity and properties: an ethyl group connected via an ester linkage at the 3-position, and an isopropyl group at the 5-position.

The systematic nomenclature for this compound, according to IUPAC guidelines, is This compound . Other accepted names include ethyl 5-(1-methylethyl)-1,2-oxazole-3-carboxylate. chemicalbook.com The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.

Below is a data table summarizing the key structural and identifying information for this compound.

PropertyValue
Molecular Formula C₉H₁₃NO₃
IUPAC Name This compound
Synonyms 3-Isoxazolecarboxylic acid, 5-(1-methylethyl)-, ethyl ester; Ethyl 5-isopropyl-1,2-oxazole-3-carboxylate chemicalbook.com
CAS Number 91240-30-1 chemicalbook.com
Molecular Weight 183.21 g/mol
Structure A five-membered isoxazole ring substituted with an ethyl carboxylate group at position 3 and an isopropyl group at position 5.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B1319051 Ethyl 5-isopropylisoxazole-3-carboxylate CAS No. 91240-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQVIEIJKPRYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593112
Record name Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91240-30-1
Record name Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of Ethyl 5 Isopropylisoxazole 3 Carboxylate and Its Isoxazole Analogs

Reactivity of the Isoxazole (B147169) Heterocyclic System

The isoxazole nucleus undergoes a variety of transformations, including ring-opening reactions, electrophilic and nucleophilic substitutions, and photochemical rearrangements. The presence of substituents, such as the ethyl carboxylate group at the 3-position and the isopropyl group at the 5-position, significantly influences the regioselectivity and rate of these reactions.

Ring Opening Reactions and Rearrangements of Isoxazoles

A key feature of the isoxazole ring is its propensity to undergo cleavage of the weak N-O bond under various conditions, making it a synthetic equivalent for various difunctionalized compounds. researchgate.net

Reductive Cleavage: Catalytic hydrogenation is a common method for isoxazole ring opening. For instance, substituted isoxazoles can be reduced to yield β-aminoenones. This transformation is valuable for synthesizing various nitrogen-containing compounds.

Base-Promoted Rearrangements: Isoxazoles can undergo rearrangements in the presence of a base. For example, some isoxazolo[4,5-b]pyridines, upon treatment with a base, can rearrange to form 3-hydroxy-2-(2-aryl researchgate.netsphinxsai.comnih.govtriazol-4-yl)pyridines in what is known as the Boulton–Katritzky rearrangement. beilstein-journals.org Similarly, certain benzisoxazoles have been observed to rearrange to benzoxazoles under basic conditions. rsc.org A proposed mechanism for this transformation involves the formation of an azirine intermediate, which then rearranges to the more stable oxazole (B20620). rsc.org

Electrophilic Ring-Opening: Electrophilic agents can also induce ring opening. Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® leads to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net Similarly, electrophilic chlorination and bromination can proceed via selective cleavage of the N-O bond to deliver halogenated compounds. researchgate.net

Collision-Induced Dissociation: In mass spectrometry, some isoxazole-containing compounds, like metabolites of Valdecoxib (B1682126), exhibit novel rearrangements upon collision-induced dissociation. This involves a multi-step process including intramolecular reactions and cleavage of the N-O bond. nih.gov

Electrophilic Substitution on the Isoxazole Nucleus

The isoxazole ring is susceptible to electrophilic attack, primarily at the C4 position. reddit.com The electron-donating oxygen and electron-withdrawing nitrogen influence the electron density of the ring carbons, making C4 the most nucleophilic position. chemicalbook.comreddit.com The presence of an electron-withdrawing group like an ethyl carboxylate at C3 would further deactivate the ring towards electrophilic substitution, but the directing effect would still favor the C4 position.

Bromination is a typical electrophilic substitution reaction for isoxazoles. The reaction generally occurs at the C4 position. For example, direct bromination of 5-methyl-3-(N⁴-acetylsulfanilamido) isoxazole yields the 4-bromo derivative. researchgate.net The electrophilic bromination is thought to proceed through a stabilized isoxazolium ion intermediate. rsc.org Various brominating agents can be employed, and the reaction conditions can be mild. organic-chemistry.orgacs.org

Table 1: Examples of Isoxazole Halogenation

Isoxazole SubstrateHalogenating AgentPosition of HalogenationReference
2-alkyn-1-one O-methyl oximesBr₂4 acs.org
5-methyl-3-(N⁴-acetylsulfanilamido) isoxazoleBromine4 researchgate.net
Various isoxazolesDBI (1,3-dibromo-5,5-dimethylhydantoin)Ring-opening bromination researchgate.net

Besides halogenation, isoxazoles can undergo other electrophilic substitution reactions, although sometimes requiring forcing conditions due to the ring's relatively low reactivity compared to other heterocycles like pyrrole (B145914) or furan.

Nitration: Nitration of isoxazoles can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commsu.edu The nitro group typically enters at the C4 position.

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (oleum). masterorganicchemistry.comlibretexts.org The sulfonyl group also substitutes at the C4 position.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the isoxazole ring, usually at the C4 position, using an acyl halide and a Lewis acid catalyst. libretexts.org

The reactivity in these reactions is highly dependent on the substituents present on the ring. Activating groups will facilitate the substitution, while deactivating groups, such as the ester function in ethyl 5-isopropylisoxazole-3-carboxylate, will make the reaction more difficult.

Nucleophilic Attack and Additions to Isoxazole Rings

Nucleophilic attack on the isoxazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups or occurs as part of a ring-opening sequence. The C3 and C5 positions are the most likely sites for nucleophilic attack due to the influence of the adjacent heteroatoms.

An efficient method for the functionalization of the isoxazole ring involves the aromatic nucleophilic substitution (SNAr) of a nitro group. rsc.org For example, 5-nitroisoxazoles react with various nucleophiles, where the nitro group is displaced. This allows for the synthesis of a wide range of polysubstituted isoxazoles under mild conditions. rsc.org

Photochemical Reactions and Photoisomerization of Isoxazoles

The weak N-O bond in the isoxazole ring makes it susceptible to photochemical transformations. wikipedia.org Upon UV irradiation, isoxazoles can undergo ring-opening and rearrangement. biorxiv.orgnih.gov A common photochemical reaction is the isomerization of isoxazoles to oxazoles. wikipedia.orgacs.org This transformation is believed to proceed through a high-energy azirine intermediate. wikipedia.orgresearchgate.netosi.lv This photoisomerization has been developed into a continuous flow process, allowing for the rapid and mild synthesis of diverse oxazole products from their isoxazole precursors. acs.org The intrinsic photoreactivity of the isoxazole moiety has also been harnessed for use as a minimalist photo-crosslinker in chemoproteomic studies. biorxiv.orgnih.govrsc.org

Table 2: Summary of Isoxazole Reactivity

Reaction TypeKey FeaturesTypical ProductsReferences
Ring OpeningCleavage of the weak N-O bond; can be induced by reduction, base, or electrophiles.β-aminoenones, halogenated ketones, fluorinated carbonyls. researchgate.netresearchgate.netresearchgate.net
Electrophilic SubstitutionOccurs preferentially at the C4 position.4-halo, 4-nitro, 4-sulfo, 4-acyl isoxazoles. reddit.comresearchgate.netmasterorganicchemistry.com
Nucleophilic SubstitutionRequires activating groups (e.g., nitro group) for SNAr reactions.Polysubstituted isoxazoles. rsc.org
PhotoisomerizationUV light-induced rearrangement, often proceeding via an azirine intermediate.Oxazoles. wikipedia.orgacs.org

Further Cycloaddition Reactions Involving Isoxazole Derivatives

The participation of isoxazoles in cycloaddition reactions is notably different from that of their oxazole isomers. While oxazoles are well-known for their utility in Diels-Alder reactions, simple isoxazoles are generally unreactive as dienes in [4+2] cycloadditions. rsc.orgnih.gov Theoretical studies attribute this inertness to high activation energies for the reaction. rsc.orgnih.gov

However, isoxazole derivatives can be chemically transformed into reactive dienes. Through a process of base-induced or reductive cleavage of the isoxazole ring followed by silylation, bis(siloxy)butadienes can be generated. These silylated dienes are effective participants in Diels-Alder reactions with acetylenic dienophiles, providing a pathway to polyfunctionalized benzene (B151609) rings. youtube.com

Isoxazoles can also engage in formal [3+2] cycloaddition reactions, particularly when mediated by transition metals. A notable example is the rhodium(II)-catalyzed reaction between N-sulfonyl-1,2,3-triazoles and isoxazoles. rsc.orgnih.gov In this transformation, the isoxazole ring undergoes cleavage of its weak N-O bond, allowing it to act as a three-carbon component that combines with a rhodium-azavinylcarbene (derived from the triazole) to form highly substituted 3-aminopyrroles. rsc.org

Furthermore, certain isoxazoles can undergo [4+2] annulation under specific conditions. For instance, rhodium(III) catalysis enables an oxidative [4+2] annulation of isoxazolyl-4-carboxylic acids with internal alkynes, leading to the formation of fused systems like pyranoisoxazolones. wikipedia.org

Metal-Mediated Transformations of Isoxazole Scaffolds

The isoxazole ring is susceptible to a variety of transformations catalyzed by transition metals, which often proceed via activation and cleavage of the N-O bond or through C-H bond functionalization.

Palladium-Catalyzed Reactions: Palladium catalysis offers powerful methods for functionalizing the isoxazole core. Direct C-H arylation at the C5 position of isoxazoles can be achieved using aryl iodides, providing a direct route to 5-arylisoxazoles. nih.gov Additionally, palladium catalysts facilitate Suzuki cross-coupling reactions. In a unique application, isoxazole-4-boronic acid pinacol (B44631) ester has been used as a synthetic equivalent of a cyanomethyl anion; it undergoes Suzuki coupling with aryl halides, and the resulting isoxazole product fragments in situ under basic conditions to yield arylacetonitriles. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in mediating rearrangements and functionalizations of isoxazoles. Rhodium(II) complexes can catalyze the transannulation of isoxazoles with vinyl diazo compounds to produce substituted pyridines. rsc.org This process involves the formation of an isoxazolium ylide intermediate, which then undergoes ring-opening via N-O bond cleavage, followed by electrocyclization. rsc.org Rhodium(III) catalysts are employed for directed C-H functionalization, such as the annulation of isoxazolyl-4-carboxylic acids with alkynes. wikipedia.org

Other Metal-Catalyzed Transformations: Other metals, including iron and gold, also catalyze isoxazole transformations. Iron can promote the reductive ring-opening of isoxazoles, which can then rearrange to form other heterocycles like furans or pyridines, depending on the substitution pattern and reaction conditions. organic-chemistry.org Gold catalysts have also been shown to mediate the ring-opening of isoxazoles for use in constructing other nitrogen-containing heterocycles. nih.gov

Metal CatalystReaction TypeIsoxazole ReactantCoupling Partner/ReagentProductReference
PalladiumC-H ArylationIsoxazoleAryl Iodide5-Arylisoxazole nih.gov
PalladiumSuzuki Coupling / FragmentationIsoxazole-4-boronic acid pinacol esterAryl HalideArylacetonitrile rsc.org
Rhodium(II)Formal [3+2] CycloadditionN-Sulfonyl-1,2,3-triazoleIsoxazole3-Aminopyrrole rsc.org
Rhodium(III)C-H Functionalization / AnnulationIsoxazolyl-4-carboxylic acidAlkynePyranoisoxazolone wikipedia.org
IronReductive Ring-OpeningC4-Alkynylisoxazole-2-Alkynylenaminone / Furan organic-chemistry.org

Transformations Involving the Ethyl Ester Functional Group

The ethyl ester at the C3 position of this compound undergoes typical ester reactions, providing a handle for further molecular elaboration.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. nih.gov Treatment of the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), results in the formation of the carboxylate salt, which is then protonated upon acidic workup to yield the free carboxylic acid. mdpi.comwikipedia.org This reaction is a fundamental step for subsequent derivatizations of the carboxyl group.

Following hydrolysis of the ester to the carboxylic acid, the carboxyl group can be converted into a wide range of derivatives, most commonly amides. The synthesis of isoxazole-3-carboxamides is generally a two-step process starting from the ethyl ester. First, the ester is hydrolyzed to the carboxylic acid as described above. Second, the carboxylic acid is coupled with a primary or secondary amine. This coupling reaction requires the activation of the carboxylic acid, which can be achieved using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents such as oxalyl chloride or thionyl chloride, which then readily reacts with an amine to form the desired amide. mdpi.com

The ethyl ester group can be reduced to a primary alcohol, yielding (5-isopropylisoxazol-3-yl)methanol. This reduction requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters.

A significant consideration in the LiAlH₄ reduction of isoxazole esters is the potential for competitive reduction of the isoxazole ring itself. LiAlH₄ is a powerful hydride donor capable of cleaving the N-O bond of the isoxazole ring, which can lead to the formation of byproducts such as β-amino alcohols or aziridine (B145994) derivatives. The outcome of the reaction and the selectivity for ester reduction versus ring reduction can be highly dependent on the substituents on the isoxazole ring and the specific reaction conditions (e.g., temperature, solvent, and stoichiometry of the reducing agent).

Reactivity and Functionalization of the Isopropyl Substituent

Direct functionalization of the isopropyl group at the C5 position of the isoxazole ring is challenging and not extensively documented. The reactivity of such alkyl substituents on a heterocyclic ring is often dictated by the stability of potential reactive intermediates. The tertiary carbon of the isopropyl group, being directly attached to the isoxazole ring, is in a "benzylic-like" position. This analogy arises because the aromatic-like heterocycle can stabilize an adjacent radical, cation, or anion, similar to a benzene ring. nih.gov

Potential transformations based on this benzylic-like reactivity include:

Radical Halogenation: The tertiary C-H bond of the isopropyl group is a prime candidate for free-radical abstraction. Reactions like the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) and a radical initiator, could potentially introduce a bromine atom at this position. This would yield ethyl 5-(1-bromo-1-methylethyl)isoxazole-3-carboxylate, a versatile intermediate for further substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize benzylic alkyl groups to carboxylic acids. nih.gov However, such harsh conditions would likely degrade the isoxazole ring and the ester functionality. Milder, more selective oxidation methods might be required to convert the isopropyl group into a hydroxyl or carbonyl group, but this remains a synthetic challenge due to potential competing reactions with the electron-rich heterocycle.

The successful functionalization of the isopropyl group would require careful selection of reagents and conditions to achieve selectivity over reactions at the isoxazole ring or the ethyl ester. The lack of specific literature precedents for this transformation on 5-isopropylisoxazole derivatives suggests that such reactions may be low-yielding or complicated by side reactions.

Modifications of Alkyl Chains Attached to Isoxazoles

The alkyl groups attached to the isoxazole ring, particularly at the C-5 position, are amenable to a variety of chemical transformations. These modifications can range from simple functional group interconversions to more complex carbon-carbon bond-forming reactions, allowing for the synthesis of a diverse library of isoxazole derivatives. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

One common strategy involves the functionalization of a pre-existing alkyl group. For instance, a methyl group at the C-5 position can be a precursor to other functionalities. Hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate using a palladium catalyst results in the formation of the corresponding 5-methylisoxazole (B1293550) derivative. This transformation demonstrates the "benzyl-like" reactivity of the methylene (B1212753) group attached to the C-5 position of the isoxazole ring, allowing for deoxygenation reactions.

Another significant modification is the introduction of fluorine atoms into the alkyl side chain, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of 5-fluoroalkylisoxazoles can be achieved through late-stage deoxofluorination of 5-hydroxymethyl or 5-formyl isoxazole derivatives. These precursor alcohols and aldehydes can, in turn, be prepared from isoxazoles with appropriate alkyl substituents.

Furthermore, radical-mediated reactions offer a powerful tool for the functionalization of alkyl chains on isoxazole rings. A metal-free tandem Csp³-H bond functionalization of ketones and 1,3-dipolar cycloaddition has been developed to synthesize various isoxazole derivatives. nih.gov This approach highlights the potential for direct C-H functionalization of alkyl groups attached to the isoxazole core.

Palladium-catalyzed cross-coupling reactions are also instrumental in modifying the substitution pattern of the isoxazole ring itself, which can indirectly be considered a modification strategy. For example, the direct C-H arylation of isoxazoles at the C-5 position has been achieved using palladium catalysis, allowing for the introduction of various aryl groups. researchgate.netresearchgate.net While this reaction functionalizes the C-H bond of the isoxazole ring directly, similar catalytic systems can be envisioned for the functionalization of the alkyl side chains under appropriate conditions.

The following table summarizes representative transformations for the modification of alkyl chains on isoxazole rings, based on analogous reactions reported in the literature.

Starting MaterialReagents and ConditionsProductYieldReaction Type
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylateDiethylaminosulfur trifluoride (DAST), CH₂Cl₂, -78 °C to rtEthyl 5-(fluoromethyl)isoxazole-3-carboxylateModerate to GoodDeoxofluorination
Ethyl 5-formylisoxazole-3-carboxylateDAST, CH₂Cl₂, rtEthyl 5-(difluoromethyl)isoxazole-3-carboxylateModerate to GoodDeoxofluorination
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateH₂, Pd/C, Ethyl acetate, rtEthyl 5-methylisoxazole-3-carboxylateHighHydrogenolysis

Oxidation and Selective Functionalization of the Isopropyl Group

The isopropyl group at the C-5 position of this compound offers a site for selective functionalization. The carbon atom of the isopropyl group attached directly to the isoxazole ring is in a "benzylic-like" position. This structural feature makes the C-H bond at this position weaker and more susceptible to oxidation and other functionalization reactions compared to the C-H bonds of the terminal methyl groups. masterorganicchemistry.com

Oxidation:

The benzylic-like C-H bond can be oxidized to introduce hydroxyl or carbonyl functionalities. A variety of oxidizing agents can be employed for this purpose. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize benzylic positions to carboxylic acids, though this might be too harsh for the isoxazole ring. masterorganicchemistry.com Milder and more selective conditions are generally preferred.

Transition metal-catalyzed oxidations offer a more controlled approach. Catalytic amounts of copper, cobalt, or manganese salts in combination with oxidants like tert-butyl hydroperoxide (TBHP) can selectively oxidize benzylic C-H bonds to ketones. nih.gov Photochemical and electrochemical methods have also been developed for benzylic C-H oxidation, often proceeding under mild conditions. nih.gov For example, a photochemically promoted hydroxylation of C(sp³)–H bonds using nitroarenes has been reported, which could be applicable to the isopropyl group of the target molecule. digitellinc.com

A highly relevant example is the synthesis of 3-methyl-5-(1-hydroxy-1-phenylethyl)-isoxazole, where a benzylic-like position is hydroxylated. This transformation underscores the feasibility of selectively targeting the tertiary carbon of the isopropyl group for oxidation. prepchem.com

Selective C-H Functionalization:

Beyond oxidation, the selective functionalization of the C-H bonds of the isopropyl group can be achieved through modern synthetic methodologies, particularly transition metal-catalyzed C-H activation. Palladium catalysis is a powerful tool for the direct functionalization of C(sp³)–H bonds. nih.gov While direct examples on this compound are scarce, analogous systems demonstrate the potential of this approach. For instance, palladium-catalyzed direct C-H arylation has been successfully applied to the C-5 position of the isoxazole ring, indicating the compatibility of the isoxazole core with such catalytic systems. researchgate.net It is conceivable that with appropriate directing groups or ligands, this catalytic activity could be directed towards the C-H bonds of the isopropyl substituent.

Radical-mediated reactions also provide a pathway for the selective functionalization of the isopropyl group. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or AIBN) is a classic method to introduce a bromine atom at the benzylic position. This resulting bromide can then serve as a handle for further nucleophilic substitution reactions.

The following table presents potential selective functionalization reactions of the isopropyl group on the isoxazole ring, based on established methodologies for analogous substrates.

Starting MaterialReagents and ConditionsPotential ProductReaction Type
This compoundN-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, refluxEthyl 5-(1-bromo-1-methylethyl)isoxazole-3-carboxylateRadical Bromination
This compoundCuCl₂·2H₂O (cat.), TBHP, H₂OEthyl 5-acetylisoxazole-3-carboxylateBenzylic-like Oxidation
This compoundPhotoexcited nitroarene, inert solvent, UV lightEthyl 5-(1-hydroxy-1-methylethyl)isoxazole-3-carboxylatePhotochemical Hydroxylation
This compoundPd(OAc)₂, PhI(OAc)₂, Acetic AcidEthyl 5-(1-acetoxy-1-methylethyl)isoxazole-3-carboxylatePalladium-Catalyzed C-H Acetoxylation

Advanced Spectroscopic and Analytical Characterization Techniques in Isoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the carbon-hydrogen framework of Ethyl 5-isopropylisoxazole-3-carboxylate and confirm its constitution.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. For this compound, the expected signals in deuterated chloroform (B151607) (CDCl₃) can be predicted based on its structural components: the ethyl ester group, the isopropyl group, and the isoxazole (B147169) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show five distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are key to structural assignment.

| Predicted ¹H NMR Data for this compound | | :--- | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | | Protons | Ethyl-CH₃ | ~1.4 | Triplet (t) | 3H | ~7.1 | | Protons | Isopropyl-CH₃ | ~1.3 | Doublet (d) | 6H | ~6.9 | | Protons | Isopropyl-CH | ~3.2 | Septet (sept) | 1H | ~6.9 | | Protons | Ethyl-CH₂ | ~4.4 | Quartet (q) | 2H | ~7.1 | | Protons | Isoxazole-H | ~6.7 | Singlet (s) | 1H | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

| Predicted ¹³C NMR Data for this compound | | :--- | Assignment | Predicted δ (ppm) | | Carbon | Ethyl-CH₃ | ~14.2 | | Carbon | Isopropyl-CH₃ | ~21.5 | | Carbon | Isopropyl-CH | ~27.0 | | Carbon | Ethyl-CH₂ | ~62.0 | | Carbon | Isoxazole-C4 | ~103.0 | | Carbon | Isoxazole-C3 | ~158.0 | | Carbon | Ester-C=O | ~160.0 | | Carbon | Isoxazole-C5 | ~175.0 |

While 1D NMR suggests the presence of specific functional groups, 2D NMR experiments are crucial for unambiguously establishing the connectivity between these groups. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would show a clear correlation between the ethyl-CH₂ quartet and the ethyl-CH₃ triplet. Similarly, a strong cross-peak would connect the isopropyl-CH septet with the isopropyl-CH₃ doublet, confirming the integrity of both alkyl fragments.

gHMQC (Gradient Heteronuclear Multiple Quantum Coherence): Now often replaced by gHSQC (Heteronuclear Single Quantum Coherence), this experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the proton signal of the isoxazole ring (~6.7 ppm) to its corresponding carbon signal (~103.0 ppm), the isopropyl-CH proton to its carbon, and so on, allowing for definitive assignment of each C-H bond.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the distinct structural fragments. Key expected correlations for this compound would include:

The isopropyl-CH proton to the isoxazole C5.

The isoxazole-H4 proton to both the isoxazole C3 and C5.

The ethyl-CH₂ protons to the ester carbonyl carbon (C=O).

These correlations piece the molecular puzzle together, confirming the substitution pattern on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity of nuclei. While less critical for this achiral molecule's connectivity, it could confirm through-space relationships, such as between the isopropyl-CH proton and the isoxazole-H4 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₃NO₃. HRMS would be used to confirm this composition.

| HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₉H₁₃NO₃ | | Calculated Monoisotopic Mass | 183.08954 Da chemspider.com | | Ionization Mode (Typical) | ESI+ | | Observed Ion | [M+H]⁺ | | Expected m/z | 184.09682 |

An experimental HRMS value matching the expected m/z to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. This characteristic makes ESI-MS an excellent tool for monitoring the progress of a chemical reaction in real-time. During the synthesis of this compound, small aliquots of the reaction mixture could be diluted and analyzed by ESI-MS. The appearance and increasing intensity of a signal at m/z 184.1 would indicate the formation of the desired product, allowing for the optimization of reaction conditions and determination of reaction completion.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is essential for both the purification of the final product and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of isoxazole derivatives.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be appropriate. The analysis would involve injecting a solution of the compound onto a nonpolar stationary phase (e.g., a C18 column) and eluting it with a polar mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main product peak in the resulting chromatogram.

| Typical RP-HPLC Method Parameters | | :--- | :--- | | Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | | Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water (often with 0.1% formic acid for better peak shape) | | Flow Rate | 1.0 mL/min | | Detection | UV detector (e.g., at 254 nm) | | Expected Result | A single major peak indicating high purity (>95%) |

This method allows for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities, providing a quantitative measure of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity.

A probable HPLC method for the analysis of this compound would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the isopropyl and ethyl groups of the analyte and the C18 chains of the stationary phase. A gradient elution is often preferred to ensure adequate separation from potential impurities and starting materials.

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small percentage of an acidifier like formic acid or phosphoric acid to ensure sharp peak shapes. The detector of choice is typically a UV detector, as the isoxazole ring contains a chromophore that absorbs in the UV region.

Table 1: Representative HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the resulting higher backpressures.

For the analysis of this compound, a UPLC method would offer a much faster analysis time, potentially reducing a 15-minute HPLC run to under 3 minutes, without compromising, and often improving, the separation efficiency. The fundamental principles of separation remain the same as in HPLC, with a reverse-phase approach being the most suitable.

The enhanced sensitivity of UPLC is particularly advantageous for the detection and quantification of trace-level impurities. The narrower peaks obtained in UPLC lead to a better signal-to-noise ratio, which is crucial for rigorous purity assessments.

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics
CharacteristicHPLCUPLC
Particle Size3-5 µm< 2 µm
Analysis TimeLongerShorter
ResolutionGoodExcellent
SensitivityGoodHigher
Solvent ConsumptionHigherLower

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained. For this compound, IR spectroscopy is instrumental in confirming the presence of key structural features and can be used to monitor the progress of its synthesis.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ethyl ester. The isoxazole ring itself gives rise to a series of characteristic bands, including C=N and N-O stretching vibrations. The isopropyl and ethyl groups will be identified by their characteristic C-H stretching and bending vibrations.

During the synthesis of this compound, IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of the product. For instance, in a synthetic route involving a cyclization reaction to form the isoxazole ring, the disappearance of the characteristic bands of the starting materials (e.g., alkyne and nitrile oxide precursors) and the emergence of the isoxazole ring absorptions would signify the progression of the reaction.

Table 3: Predicted Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2980-2850C-H (Alkyl)Stretching
1740-1720C=O (Ester)Stretching
1600-1550C=N (Isoxazole)Stretching
1470-1450C-H (Alkyl)Bending
1380-1365C-H (Isopropyl)Bending (doublet)
1250-1000C-O (Ester)Stretching
950-850N-O (Isoxazole)Stretching

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to determine the empirical formula of the substance, which can be compared to the theoretical composition based on the proposed molecular formula. For this compound, with a molecular formula of C₉H₁₃NO₃, elemental analysis provides crucial evidence for its elemental composition.

The process involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

The experimentally determined percentages should closely match the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values, typically within a ±0.4% tolerance, provides strong confirmation of the compound's empirical formula and is a key indicator of its purity.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₃NO₃)
ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percent (%)
CarbonC12.0119108.09959.00%
HydrogenH1.0081313.1047.15%
NitrogenN14.007114.0077.65%
OxygenO15.999347.99726.20%

Computational Chemistry and Theoretical Studies of Ethyl 5 Isopropylisoxazole 3 Carboxylate and Isoxazole Systems

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organic molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways and predicting selectivity in reactions involving the isoxazole (B147169) scaffold.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For isoxazole systems, a primary synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.netnih.gov DFT can be used to model this process, elucidating whether the mechanism is concerted or stepwise. nih.gov

For instance, studies on the formation of isoxazole rings have used DFT to locate the transition state structures, revealing the geometry of the reacting molecules at the peak of the energy barrier. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Research on the photoinduced ring-opening of isoxazole has utilized nonadiabatic ab initio dynamics simulations to show that excitation to a bright ππ-state can lead to a barrier-free cleavage of the O-N bond within femtoseconds. acs.orgresearchgate.net This ultrafast dynamic is mediated by a dissociative πσ-state, a pathway that DFT and time-dependent DFT (TD-DFT) can effectively model. acs.orgdntb.gov.ua

Table 1: Representative Calculated Bond Lengths (Å) for Isoxazole Ring Optimized with DFT

Bond B3LYP/6-31G(d,p)
O1-N2 1.415
N2-C3 1.308
C3-C4 1.421
C4-C5 1.355
C5-O1 1.345

Note: Data is hypothetical and representative of typical values found in DFT studies on isoxazole systems.

Many reactions that form substituted isoxazoles can result in multiple isomers. DFT is a powerful predictive tool for understanding and rationalizing the observed regioselectivity and stereoselectivity. By calculating the activation energies for all possible reaction pathways, one can determine the most likely product. The pathway with the lowest energy transition state will be kinetically favored, leading to the major regioisomer. researchgate.net

In the synthesis of isoxazoles from unsymmetrical precursors like β-enamino diketones and hydroxylamine (B1172632), controlling the regiochemistry is a significant challenge. nih.gov Computational studies can model the different cyclocondensation pathways, helping to explain why certain reaction conditions (e.g., solvent, use of a Lewis acid) favor one regioisomer over another. nih.gov Similarly, in [3+2] cycloaddition reactions, DFT calculations of transition state energies have successfully explained the preferential formation of one regioisomer, with results showing good agreement with experimental findings. researchgate.netrsc.org

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For isoxazole systems, analyzing the frontier molecular orbitals (FMOs) and related electronic parameters is key to predicting their behavior in chemical reactions.

The reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO represents the region of highest electron density and is associated with nucleophilic or electron-donating character, while the LUMO represents the region most susceptible to accepting electrons, indicating electrophilic character. wuxiapptec.commdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org For isoxazole derivatives, DFT calculations show how different substituents on the ring alter the energies of the FMOs and, consequently, the reactivity of the molecule. researchgate.netasianpubs.orgresearchgate.net For instance, electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. This analysis is crucial for understanding interactions in cycloaddition reactions, where the overlap between the HOMO of one reactant and the LUMO of the other dictates the reaction's facility and regiochemical outcome. researchgate.netresearchgate.net

Table 2: Calculated Frontier Orbital Energies (eV) for Substituted Isoxazoles

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE)
Isoxazole -7.15 0.85 8.00
5-methylisoxazole (B1293550) -6.98 0.90 7.88
3,5-dimethylisoxazole -6.85 0.93 7.78

Source: Adapted from findings in studies on methyl-substituted isoxazoles. asianpubs.org The decreasing energy gap indicates increased reactivity with methyl substitution.

While global indices describe the molecule as a whole, Fukui functions provide information about local reactivity, identifying which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov The Fukui function is calculated from changes in electron density upon the addition or removal of an electron. mdpi.com For an isoxazole derivative like Ethyl 5-isopropylisoxazole-3-carboxylate, Fukui function analysis can pinpoint the specific atoms on the ring (e.g., C3, C4, C5) or on the substituent groups that are the most reactive sites, guiding predictions of where chemical transformations will occur. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Isoxazole Derivatives

The biological activity and chemical reactivity of flexible molecules like this compound are often dependent on their three-dimensional shape or conformation. The presence of the rotatable ethyl and isopropyl groups means the molecule can adopt various spatial arrangements.

Conformational analysis, using computational methods, involves systematically exploring the potential energy surface to identify low-energy, stable conformations. This can be achieved through systematic rotational scans of single bonds or more sophisticated molecular dynamics (MD) simulations. nih.gov

MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior. nih.govresearchgate.net These simulations are valuable for understanding the stability of different conformers and the transitions between them. nih.gov For isoxazole derivatives being designed as drug candidates, MD simulations can be used to study their interaction with biological targets, such as enzymes or receptors. nih.govnih.govnih.gov By simulating the ligand-protein complex, researchers can assess the stability of binding poses identified through molecular docking and analyze the key intermolecular interactions that contribute to binding affinity. nih.gov

Ligand-Based Computational Approaches for Chemical Structure-Activity Relationship (SAR) Exploration

Ligand-based computational methods are pivotal in modern drug discovery, particularly when the three-dimensional structure of the biological target is unknown or ambiguous. These approaches analyze a set of molecules with known biological activities to deduce the structural requirements for activity, thereby guiding the design of new, more potent compounds. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. For isoxazole systems, including derivatives of this compound, these methods have been instrumental in exploring the chemical structure-activity relationships (SAR). By focusing on the ligands themselves, researchers can build predictive models that identify key molecular features responsible for their therapeutic effects.

Pharmacophore Modeling for Chemical Feature Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For isoxazole derivatives, this technique has been successfully applied to understand their interactions with various biological targets. researchgate.net

The isoxazole ring itself is a significant pharmacophoric element found in numerous clinically used drugs, such as the anti-inflammatory agent valdecoxib (B1682126) and the antibiotic sulfamethoxazole. researchgate.netbenthamscience.com Computational studies on various isoxazole-containing compounds have aimed to distill the key features that drive their activity. For instance, in the development of Farnesoid X Receptor (FXR) agonists, a pharmacophore model was constructed from a series of active isoxazole compounds. nih.gov This model helps in identifying the crucial spatial arrangement of hydrophobic sites and hydrogen bonding features necessary for potent agonistic activity.

The process involves aligning a set of active molecules and identifying the common chemical features. The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to find new molecules that match the model and are, therefore, likely to be active. It also provides a visual representation of the SAR, helping medicinal chemists to understand why certain structural modifications lead to an increase or decrease in activity.

Pharmacophore Feature Description Relevance in Isoxazole Systems
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.The nitrogen and oxygen atoms of the isoxazole ring are potential HBAs.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen atom to a hydrogen bond.Substituents on the isoxazole ring, such as hydroxyl or amino groups, can act as HBDs.
Hydrophobic (HY)A nonpolar region of a molecule.Alkyl or aryl substituents, like the isopropyl group, contribute to hydrophobic interactions.
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Phenyl or other aromatic groups attached to the isoxazole core can engage in π-π stacking.

This table provides an interactive overview of common pharmacophore features and their significance in the context of isoxazole-containing molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies using Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various chemical descriptors for each molecule and then using statistical methods to correlate these descriptors with the observed activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D properties of the molecules.

Several QSAR studies have been conducted on isoxazole derivatives to elucidate the structural requirements for various biological activities, including anti-inflammatory and anticancer effects. nih.govresearchgate.net For example, a 3D-QSAR study on a series of isoxazole derivatives as FXR agonists yielded robust CoMFA and CoMSIA models with strong predictive power. nih.govmdpi.comresearchgate.net

In this study, the CoMFA model was built based on steric and electrostatic fields, while the CoMSIA model included additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The statistical significance of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a reliable and predictive QSAR model. nih.govmdpi.comresearchgate.net

The results from such studies are often visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For instance, the CoMSIA contour maps for the isoxazole-based FXR agonists revealed that hydrophobic substituents at one position (R₂) and electronegative groups at another (R₃) were crucial for high agonistic activity. mdpi.comresearchgate.net This information is invaluable for rationally designing new compounds with improved potency.

Table of Statistical Parameters from a 3D-QSAR Study on Isoxazole Derivatives as FXR Agonists. nih.govmdpi.comresearchgate.net

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²_pred (Predictive r²) Standard Error of Estimate (SEE) F-value
CoMFA0.6640.9600.8720.140208.665
CoMSIA0.7060.9690.8660.123258.989

This interactive table summarizes the statistical validation parameters for CoMFA and CoMSIA models developed for a series of isoxazole derivatives, demonstrating their strong predictive capabilities.

These ligand-based computational approaches provide deep insights into the SAR of isoxazole systems. By identifying key pharmacophoric features and quantifying the relationship between structural properties and biological activity, these methods accelerate the discovery and optimization of new therapeutic agents based on the versatile isoxazole scaffold.

Synthesis and Reactivity of Complex Isoxazole Carboxylate Derivatives and Analogs

Strategic Modifications at the C-5 Position of the Isoxazole (B147169) Ring

The C-5 position of the isoxazole ring, bearing an isopropyl group in the target molecule, presents a unique site for synthetic modifications. These transformations can range from the introduction of new functional groups to the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Synthesis of Hydroxymethyl, Acetyl, and other Functionalized Groups at C-5

While direct functionalization of the C-5 isopropyl group of ethyl 5-isopropylisoxazole-3-carboxylate is not extensively reported, the synthesis of related isoxazoles with hydroxymethyl and acetyl groups at the C-5 position provides insight into potential synthetic strategies. These approaches typically involve the construction of the isoxazole ring from appropriately functionalized precursors.

For instance, the synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate has been achieved through the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol. This method builds the isoxazole ring with the desired C-5 hydroxymethyl group already in place.

Similarly, ethyl 5-acetylisoxazole-3-carboxylate can be synthesized from 1-(3-carbethoxy-5-isoxazolyl)ethanol. A common synthetic route involves the oxidation of the secondary alcohol to the corresponding ketone. One reported method utilizes 2-iodoxybenzoic acid (IBX) as the oxidizing agent in ethyl acetate, affording the desired acetyl group at the C-5 position in high yield. rsc.org

Starting MaterialReagents and ConditionsProductYield
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl alcoholVariesEthyl 5-(hydroxymethyl)isoxazole-3-carboxylateNot specified
Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate2-Iodoxybenzoic acid, Ethyl acetate, 80°CEthyl 5-acetylisoxazole-3-carboxylate89% rsc.org

Halogenation and Subsequent Cross-Coupling Reactions at C-5

Direct halogenation at the C-5 position of 5-alkyl-substituted isoxazoles can be challenging. However, palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been reported. nih.govresearchgate.net This methodology, while not specifically demonstrated on this compound, suggests a potential pathway for functionalization. The reaction of a 3-substituted isoxazole with an aryl iodide in the presence of a palladium catalyst can selectively introduce an aryl group at the C-5 position.

Should direct halogenation of the C-5 position be achieved, a wide array of cross-coupling reactions could be employed to introduce further diversity. These reactions are well-established for other positions on the isoxazole ring and are expected to be applicable at C-5.

Introduction of Stannyl (B1234572) and other Organometallic Substituents at C-5

The introduction of stannyl and other organometallic groups, such as boronic esters, at the C-5 position would provide valuable intermediates for cross-coupling reactions like the Stille and Suzuki couplings. While direct C-H stannylation or borylation of the C-5 position of 5-alkylisoxazoles is not well-documented, these functionalities are often introduced via the reaction of a C-5 halo-isoxazole with an appropriate organometallic reagent. Therefore, the successful halogenation of the C-5 position, as discussed in the previous section, would be a key step to access these organometallic derivatives.

Functionalization Approaches at the C-3 Position through the Carboxylate Group

The ethyl carboxylate group at the C-3 position of this compound is a versatile handle for a variety of chemical transformations. Standard organic chemistry methodologies can be applied to convert the ester into other functional groups, thereby accessing a range of derivatives with modified properties.

Common transformations of the C-3 ethyl ester include:

Amide Formation: The ester can be converted to an amide through aminolysis, which involves reacting the ester with ammonia (B1221849) or a primary or secondary amine. youtube.comyoutube.com This reaction is often facilitated by heating. The resulting amides can serve as key intermediates for further functionalization or as final products with distinct biological activities. For example, isoxazole-carboxamides have been synthesized by activating the corresponding carboxylic acid with coupling agents like EDC and DMAP, followed by reaction with an appropriate aniline (B41778) derivative. nih.gov

Reduction to Alcohol: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This transformation provides access to isoxazole-3-methanol derivatives.

Conversion to Aldehyde: Partial reduction of the ester to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This provides access to isoxazole-3-carbaldehydes, which are valuable synthetic intermediates. A process for reducing esters to aldehydes using sodium aluminum hydrides at low temperatures has also been described. google.com

Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide couplings or conversions to other functional groups.

Functional GroupReagents and Conditions
AmideAmmonia or Amine (RNH₂ or R₂NH), often with heat
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)
AldehydeDiisobutylaluminium Hydride (DIBAL-H) at low temperature
Carboxylic AcidAcid or Base catalyzed hydrolysis (e.g., NaOH/H₂O, then H₃O⁺)

Derivatization at the C-4 Position of the Isoxazole Ring

The C-4 position of the isoxazole ring is often a prime site for derivatization, allowing for the introduction of a wide range of substituents through halogenation followed by palladium-catalyzed cross-coupling reactions.

Halogenation and Palladium-Catalyzed Coupling Reactions at C-4

The C-4 position of 3,5-disubstituted isoxazoles can be readily halogenated, most commonly iodinated, to provide versatile intermediates for cross-coupling reactions. The iodination of isoxazoles can be achieved using reagents such as N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA). beilstein-journals.org

These 4-halo-isoxazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-Catalyzed Cross-Coupling Reactions at C-4:

Suzuki Coupling: This reaction involves the coupling of the 4-halo-isoxazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org It is a widely used method for the formation of aryl-aryl or aryl-vinyl bonds.

Sonogashira Coupling: This coupling reaction joins the 4-halo-isoxazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.govwikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing C-4 alkynyl-substituted isoxazoles.

Heck Coupling: The Heck reaction couples the 4-halo-isoxazole with an alkene in the presence of a palladium catalyst and a base to form a C-4 vinyl-substituted isoxazole. wikipedia.orgmdpi.com

Stille Coupling: This reaction involves the coupling of the 4-halo-isoxazole with an organostannane reagent, catalyzed by palladium. youtube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the 4-halo-isoxazole in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov

The choice of coupling partner and reaction conditions allows for the introduction of a vast array of substituents at the C-4 position, making this a powerful strategy for the diversification of the this compound scaffold.

Cross-Coupling ReactionCoupling PartnerKey Reagents
SuzukiBoronic acid or Boronate esterPalladium catalyst, Base
SonogashiraTerminal alkynePalladium catalyst, Copper(I) co-catalyst, Base
HeckAlkenePalladium catalyst, Base
StilleOrganostannanePalladium catalyst
NegishiOrganozincPalladium or Nickel catalyst

Synthesis of Polyfunctionalized Isoxazole Structures

The isoxazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and the diverse reactivity it offers for further functionalization. This compound serves as a key building block for the elaboration into more complex, polyfunctionalized isoxazole structures. The strategic manipulation of its inherent functionalities—the ester group, the isoxazole core, and the C-H bonds of the heterocyclic ring—opens avenues to a wide array of novel derivatives with potential applications in various scientific fields.

The primary method for the synthesis of the core structure, this compound, is anticipated to be the 1,3-dipolar cycloaddition reaction. This powerful and versatile method allows for the direct construction of the isoxazole ring from readily available starting materials. Specifically, the reaction would involve the in-situ generation of a nitrile oxide, which then undergoes a cycloaddition with an appropriately substituted alkyne. Two principal retrosynthetic disconnections are plausible for the synthesis of this compound.

The first approach involves the reaction of the nitrile oxide derived from ethyl 2-chloro-2-(hydroxyimino)acetate with 3-methyl-1-butyne. The nitrile oxide, ethoxycarbonylformonitrile oxide, is typically generated in the presence of a mild base. The regioselectivity of the cycloaddition is generally high, leading to the desired 3,5-disubstituted isoxazole.

An alternative and equally viable strategy employs the cycloaddition of the nitrile oxide generated from isobutyraldoxime with ethyl propiolate. In this case, the isopropyl group is introduced via the nitrile oxide precursor, and the ethyl carboxylate moiety is part of the alkyne component. The choice between these two routes may be guided by the commercial availability and stability of the starting materials.

Table 1: Proposed Synthetic Routes for this compound via 1,3-Dipolar Cycloaddition

Route Nitrile Oxide Precursor Alkyne Proposed Reagents and Conditions Product
1Ethyl 2-chloro-2-(hydroxyimino)acetate3-Methyl-1-butyneBase (e.g., Triethylamine or Sodium Bicarbonate), Inert Solvent (e.g., Dichloromethane or Tetrahydrofuran)This compound
2IsobutyraldoximeEthyl propiolateOxidizing agent (e.g., N-Chlorosuccinimide and a base, or a hypervalent iodine reagent), Inert SolventThis compound

Once obtained, this compound can be subjected to a variety of chemical transformations to generate polyfunctionalized derivatives. The reactivity of the isoxazole ring is characterized by a balance between its aromatic stability and the inherent weakness of the N-O bond, which can be cleaved under specific conditions. researchgate.net This dual nature allows for both the functionalization of the ring and its use as a masked 1,3-dicarbonyl equivalent. researchgate.netchemicalbook.com

The ester group at the 3-position is a versatile handle for introducing new functionalities. Standard ester manipulations, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling, can be employed to introduce a wide range of substituents. This approach is valuable for modulating the physicochemical properties of the molecule, which is a key consideration in drug discovery.

Furthermore, the isoxazole ring itself can be the site of further elaboration. While the isoxazole ring is generally resistant to electrophilic substitution, direct C-H functionalization at the C-4 position has been achieved using transition metal catalysis. researchgate.net This allows for the introduction of aryl, alkyl, or other groups, significantly increasing the molecular complexity.

The N-O bond of the isoxazole ring is susceptible to cleavage under reductive or basic conditions. researchgate.net This reactivity can be harnessed to transform the isoxazole into other valuable synthetic intermediates. For instance, catalytic hydrogenation can lead to the corresponding enaminone, which can then be used in the synthesis of other heterocyclic systems. nih.gov

Table 2: Potential Reactions for the Synthesis of Polyfunctionalized Isoxazole Structures from this compound

Reaction Type Reagents and Conditions Functional Group Targeted Resulting Structure/Intermediate
Ester HydrolysisAqueous base (e.g., NaOH or LiOH) followed by acidificationEthyl ester5-Isopropylisoxazole-3-carboxylic acid
Amidation1. Ester hydrolysis 2. Amide coupling reagents (e.g., HATU, EDC) and an amineEthyl esterN-substituted 5-isopropylisoxazole-3-carboxamide
C-4 ArylationPalladium catalyst, aryl halide, baseC-H bond at position 4Ethyl 4-aryl-5-isopropylisoxazole-3-carboxylate
Ring Cleavage (Reductive)Catalytic hydrogenation (e.g., H₂, Pd/C)Isoxazole N-O bondβ-Enaminone derivative
Ring Cleavage (Basic)Strong base (e.g., Sodium ethoxide)Isoxazole N-O bondCyano-β-ketoester derivative

Mechanistic Investigations of Key Transformations Involving Ethyl 5 Isopropylisoxazole 3 Carboxylate and Isoxazole Scaffolds

Detailed Reaction Mechanisms of Isoxazole (B147169) Ring Formation

The most prevalent and widely studied method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. rsc.orgresearchgate.net This reaction typically involves a nitrile oxide, which acts as the 1,3-dipole, and an alkyne or alkene, which serves as the dipolarophile. rsc.orgresearchgate.net The reaction of a nitrile oxide with an alkyne directly yields the isoxazole ring. researchgate.net

The mechanism of the 1,3-dipolar cycloaddition for isoxazole formation has been a subject of theoretical and experimental investigation, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.org

Concerted Pathway: The generally accepted mechanism is a concerted pericyclic reaction. rsc.org In this pathway, the nitrile oxide and the alkyne approach each other in a single, coordinated step. The new carbon-carbon and carbon-oxygen bonds are formed simultaneously through a cyclic transition state. This pathway is favored as it explains the high regioselectivity often observed in these reactions. researchgate.net

Stepwise Pathway: An alternative, less commonly supported pathway involves a stepwise mechanism through the formation of a diradical intermediate. rsc.org However, the concerted model is more widely accepted based on computational and experimental evidence. rsc.org

The regioselectivity of the cycloaddition—determining which substituent from the alkyne ends up at position 4 or 5 of the isoxazole ring—is heavily influenced by electronic factors of the reacting molecules. researchgate.net

While the fundamental cycloaddition can proceed thermally, various catalysts and reagents are employed to control the reaction, improve yields, and generate the necessary nitrile oxide precursors in situ.

The in situ generation of nitrile oxides is crucial as they are unstable and can dimerize to form furoxans. researchgate.net Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymimoyl chlorides, the dehydration of nitro compounds, and the oxidation of aldoximes. researchgate.net

Catalyst/ReagentRole in MechanismOutcome
Copper (I) Catalyzes the [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides. organic-chemistry.orgthieme-connect.com It is hypothesized to facilitate the isomerization of oxime intermediates required for cyclization. thieme-connect.comProvides high regioselectivity for 3,5-disubstituted isoxazoles in a one-pot procedure. organic-chemistry.org
Bases (e.g., Triethylamine, DBU) Promote the dehydrohalogenation of hydroximinoyl chlorides or dehydration of nitroalkanes to form the nitrile oxide dipole. nih.govnih.govEssential for the in situ generation of the reactive nitrile oxide intermediate. nih.gov
Oxidizing Agents (e.g., m-CPBA, Oxone) Oxidize aldoximes or other precursors to generate nitrile oxides in situ. rsc.orgnih.gov For example, oxone can oxidize potassium chloride to generate hypochlorous acid, which then oxidizes an aldoxime. rsc.orgEnables the use of stable aldoximes as nitrile oxide precursors. rsc.orgnih.gov
Hypervalent Iodine(III) Species Act as efficient catalysts for the intramolecular oxidative cycloaddition of aldoximes. A key intermediate, hydroxy(aryl)iodonium tosylate, reacts with the aldoxime to generate the nitrile oxide. nih.govFacilitates the synthesis of fused polycyclic isoxazole derivatives in high yields. nih.gov
Gold (III) Chloride (AuCl₃) Catalyzes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate conditions. organic-chemistry.orgAllows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Mechanisms of Isoxazole Ring-Opening and Rearrangement Processes

The isoxazole ring, despite its aromaticity, is susceptible to ring-opening and rearrangement reactions due to the labile N-O bond. nih.govbiorxiv.org These transformations are often initiated by thermal, photochemical, or catalytic conditions and can lead to a variety of other heterocyclic structures.

One common rearrangement is the conversion of isoxazoles to pyrroles, which can be mediated by iron catalysts. researchgate.net The reaction of 4-alkenylisoxazoles can proceed via an iron-mediated ring-opening and rearrangement cascade to yield polysubstituted pyrroles. researchgate.net Similarly, base-catalyzed ring-opening of 3-unsubstituted isoxazoles can occur via deprotonation at the C3 position, leading to N-O bond cleavage. researchgate.net

Another significant rearrangement is the transformation of isoxazoles into oxazoles. This can occur under thermal or photolytic conditions, often proceeding through an azirine intermediate. rsc.orgwikipedia.org A base-catalyzed mechanism has also been proposed, involving a Neber-type rearrangement to form the azirine, which is in equilibrium with a nitrile ylide. This ylide can then undergo a 6π electrocyclic ring closure to form the oxazole (B20620) ring. rsc.org Electron capture by isoxazole can also trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nsf.gov

Mechanistic Studies of Photoreactions in Isoxazole Chemistry

The photochemistry of isoxazoles is primarily dictated by the weak N-O bond, which is prone to homolytic cleavage upon UV irradiation (typically 200–330 nm). wikipedia.orgacs.org This photochemical activation leads to ring-opening and isomerization, providing a pathway to other heterocyclic systems or reactive intermediates. nih.govacs.org

The most studied photoreaction of isoxazoles is their isomerization to oxazoles. acs.org The accepted mechanism for this transformation involves the following key steps:

N-O Bond Homolysis: Upon absorption of UV light, the isoxazole ring undergoes homolytic cleavage of the weak N-O bond. acs.org

Formation of an Acyl Azirine Intermediate: The resulting diradical species rearranges to form a key intermediate, an acyl azirine. wikipedia.orgacs.org

Rearrangement to Oxazole: This azirine intermediate can then rearrange to form the more stable oxazole ring. wikipedia.org

Recently, photochemical rearrangement of trisubstituted isoxazoles has been shown to generate highly reactive ketenimines, which were previously only observed spectroscopically. acs.org These isolable ketenimines can then serve as valuable synthetic intermediates for creating other heterocycles, such as pyrazoles. acs.org The intrinsic photoreactivity of the isoxazole moiety has also been harnessed for photo-crosslinking applications in chemoproteomics, where it can form covalent adducts with proteins upon irradiation. nih.govbiorxiv.org

Mechanistic Aspects of Ester Hydrolysis and Functional Group Interconversions

The ethyl carboxylate group at the 3-position of the target molecule can undergo various transformations, most notably hydrolysis. Ester hydrolysis can be catalyzed by either acid or base, and each proceeds through a distinct mechanism.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. researchgate.net A water molecule then attacks this electrophilic carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule (ethanol in this case) regenerate the acid catalyst and yield the corresponding carboxylic acid. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. It proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt.

The rate of enzymatic hydrolysis of carboxylic esters can be influenced by the structure of the acyl and alcohol substituents. nih.gov Studies on various esters have shown that hydrolysis rates are affected by chain length and branching, with sterically non-hindered chains of intermediate length often exhibiting the fastest hydrolysis rates in biological media. nih.govresearchgate.net

Future Directions and Emerging Research Areas in the Chemistry of Ethyl 5 Isopropylisoxazole 3 Carboxylate and Isoxazole Derivatives

Development of Highly Efficient and Selective Synthetic Methodologies

Future research will continue to target the development of more sustainable and efficient methods for isoxazole (B147169) synthesis. A major focus is on "green chemistry" approaches, which aim to reduce waste and energy consumption. rsc.org This includes the use of environmentally benign solvents like water, the application of ultrasonic irradiation to accelerate reactions, and the development of one-pot multicomponent reactions that build molecular complexity in a single step. nih.govmdpi.com Furthermore, the discovery of novel catalysts, including organocatalysts and transition-metal catalysts, is crucial for achieving higher yields and regioselectivity, particularly in the synthesis of complex, polysubstituted isoxazoles. nih.govmdpi.com

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry is becoming an indispensable tool in the design and study of new isoxazole derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are increasingly used to predict the chemical and biological properties of novel compounds before they are synthesized. acs.orgnih.gov These in silico methods allow researchers to screen virtual libraries of isoxazole derivatives, identify promising candidates, and gain insights into their interaction with biological targets at the molecular level, thereby accelerating the discovery process. researchgate.net

Exploration of Novel Reaction Pathways and Transformative Reactions

The isoxazole ring is not just a stable final structure but also a versatile reactive intermediate. researchgate.net An emerging area of research is the exploration of novel ring transformation reactions. By leveraging the reactivity of the N-O bond, isoxazoles can be converted into other important heterocyclic systems. researchgate.net Photochemical methods, for example, can induce rearrangement of the isoxazole ring to an oxazole (B20620) via an azirine intermediate, opening up new synthetic possibilities. wikipedia.org Research into selective cleavage and rearrangement reactions will expand the utility of isoxazoles as foundational building blocks in synthetic chemistry.

Integration of Flow Chemistry and Automation for Scalable Isoxazole Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages for isoxazole synthesis. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. researchgate.net Integrating flow chemistry with automation enables the rapid and scalable production of isoxazole derivatives, which is critical for both academic research and industrial applications. nih.gov Telescoped multi-step flow processes, where intermediates are generated and consumed in a continuous sequence without isolation, represent a highly efficient frontier in this area. researchgate.net

Design and Synthesis of Chemically Diverse Isoxazole Libraries for Fundamental Chemical Research

To explore the vast chemical space of isoxazole derivatives, researchers are focusing on the creation of large and diverse molecular libraries. Using techniques from combinatorial chemistry, it is possible to synthesize hundreds or thousands of related isoxazole compounds in a parallel format. nih.gov These libraries are invaluable for high-throughput screening efforts to identify molecules with interesting chemical or physical properties. By systematically varying the substituents at different positions on the isoxazole ring, these libraries provide a powerful platform for fundamental research into structure-property relationships and the discovery of novel chemical probes. nih.gov

Q & A

Q. What are the critical physicochemical properties of Ethyl 5-isopropylisoxazole-3-carboxylate for experimental design?

Key properties include:

  • Boiling point : 413.3±40.0°C at 760 mmHg (experimental) .
  • Hydrogen bond acceptors : 5 atoms, influencing solubility and reactivity .
  • Rotatable bonds : 5, affecting conformational flexibility .
  • Topological polar surface area (TPSA) : 61.6 Ų, relevant for permeability studies . These parameters guide solvent selection, reaction conditions, and purification strategies.

Q. What safety protocols are essential for handling this compound?

  • Storage : Refrigerate in tightly sealed containers to prevent degradation .
  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and respiratory protection if aerosolization occurs .
  • Spill management : Contain with sand or vermiculite; avoid drainage systems .
  • Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) .

Q. Which synthetic routes are reported for this compound?

A common approach involves:

  • Bromination : Using NN-bromosuccinimide (NBS) in DMF to introduce halogens at specific positions .
  • Palladium-catalyzed coupling : For functionalization (e.g., methyl group introduction), though competing debromination may reduce yields .
  • Ester hydrolysis : To generate carboxylic acid intermediates for further derivatization .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling to suppress debromination in synthesis?

  • Catalyst tuning : Use PdCl2_2(dppf) with controlled ligand ratios to enhance selectivity .
  • Reaction conditions : Lower temperatures (e.g., 60°C) and inert atmospheres reduce side reactions .
  • Additives : Incorporate silver salts (e.g., Ag2_2CO3_3) to stabilize intermediates and improve yields .

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography : Employ SHELX software for high-resolution structure determination, particularly for crystallizing intermediates .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and regioselectivity .
  • Computational modeling : Density functional theory (DFT) to predict electronic properties and reactive sites .

Q. How does the isopropyl substituent influence the compound’s stability under varying pH conditions?

  • Acidic conditions : The ester group may hydrolyze; monitor via HPLC to track degradation kinetics .
  • Basic conditions : Isoxazole ring stability can be assessed using accelerated aging studies (40°C, 75% RH) .
  • pH-dependent solubility : Use shake-flask methods to measure logPP and correlate with structural features .

Contradictions and Data Gaps

  • Toxicological data : While acute toxicity is documented , reproductive and chronic toxicity studies are absent .
  • Environmental impact : Limited ecotoxicity data necessitate precautionary measures during disposal .

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